Pyridine-2-yl-N-cyanoamidine
Overview
Description
Pyridine-2-yl-N-cyanoamidine is a chemical compound with the molecular formula C7H6N4. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a pyridine ring attached to a cyanoamidine group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, it has been found to have inhibitory effects on 40 mM KCl-induced contraction and norepinephrine (NE)-induced contraction of rat aorta strips . This suggests that the compound may have vasodilatory action. Furthermore, it has been found to induce the greatest increase in 86 Rb + efflux among cyanoamidine series .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives have been used as pharmacophores for many molecules with significant biological and therapeutic value
Cellular Effects
Pyridine derivatives have been reported to possess various pharmacological activities
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that pyridine derivatives can be metabolized by bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-yl-N-cyanoamidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with cyanogen bromide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene, with the presence of a base like triethylamine to facilitate the formation of the cyanoamidine group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-yl-N-cyanoamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-yl-N-cyanoamide, while reduction can produce pyridine-2-yl-N-aminomethylamine .
Scientific Research Applications
Pyridine-2-yl-N-cyanoamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the study of biochemical pathways.
Medicine: Research investigates its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- Pyridine-2-yl-N-cyanoamide
- Pyridine-2-yl-N-aminomethylamine
- Pyridine-2-yl-N-methylamidine
Comparison: Pyridine-2-yl-N-cyanoamidine stands out due to its unique combination of a pyridine ring and a cyanoamidine group. This structure imparts distinct reactivity and binding properties compared to similar compounds. For instance, Pyridine-2-yl-N-cyanoamide lacks the cyano group, affecting its chemical behavior and biological activity. Similarly, Pyridine-2-yl-N-aminomethylamine has different reactivity due to the presence of an amine group instead of a cyano group .
Properties
IUPAC Name |
N'-cyanopyridine-2-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYOLLIJRIQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-81-3 | |
Record name | N'-Cyano-2-pyridinecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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